molecular formula C11H10N4OS B2649850 4-methyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,2,3-thiadiazole CAS No. 2320149-63-9

4-methyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,2,3-thiadiazole

Cat. No.: B2649850
CAS No.: 2320149-63-9
M. Wt: 246.29
InChI Key: BZDJXOKWUJVTRG-UHFFFAOYSA-N
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Description

4-methyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,2,3-thiadiazole is a heterocyclic compound that features a unique structure combining a pyrrolo[3,4-b]pyridine core with a thiadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,2,3-thiadiazole typically involves multi-step processes. One common route includes the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the formation of the desired heterocyclic structure .

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,2,3-thiadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

4-methyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,2,3-thiadiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-methyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,2,3-thiadiazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,2,3-thiadiazole is unique due to its specific combination of a pyrrolo[3,4-b]pyridine core with a thiadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4OS/c1-7-10(17-14-13-7)11(16)15-5-8-3-2-4-12-9(8)6-15/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDJXOKWUJVTRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CC3=C(C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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